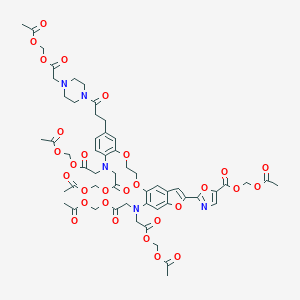

Fura-PE3/AM

Description

Properties

IUPAC Name |

acetyloxymethyl 2-[5-[2-[5-[3-[4-[2-(acetyloxymethoxy)-2-oxoethyl]piperazin-1-yl]-3-oxopropyl]-2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H63N5O29/c1-33(61)76-27-82-49(68)22-57-11-13-58(14-12-57)48(67)10-8-39-7-9-41(59(23-50(69)83-28-77-34(2)62)24-51(70)84-29-78-35(3)63)44(17-39)74-15-16-75-45-18-40-19-46(54-56-21-47(89-54)55(73)87-32-81-38(6)66)88-43(40)20-42(45)60(25-52(71)85-30-79-36(4)64)26-53(72)86-31-80-37(5)65/h7,9,17-21H,8,10-16,22-32H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAZNAYDEAJZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC3=C(C=C4C(=C3)C=C(O4)C5=NC=C(O5)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H63N5O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583191 | |

| Record name | (Acetyloxy)methyl 2-[5-(2-{5-[3-(4-{2-[(acetyloxy)methoxy]-2-oxoethyl}piperazin-1-yl)-3-oxopropyl]-2-(bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)phenoxy}ethoxy)-6-(bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1258.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172890-84-5 | |

| Record name | (Acetyloxy)methyl 2-[5-(2-{5-[3-(4-{2-[(acetyloxy)methoxy]-2-oxoethyl}piperazin-1-yl)-3-oxopropyl]-2-(bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)phenoxy}ethoxy)-6-(bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fura-PE3/AM: An In-Depth Technical Guide to a Leak-Resistant Ratiometric Calcium Indicator

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Fura-PE3/AM, a second-generation ratiometric fluorescent indicator designed for the precise measurement of intracellular calcium concentrations. With a focus on scientific integrity and field-proven insights, this document will delve into the core properties, experimental best practices, and advanced applications of this compound, empowering researchers to leverage its unique advantages in their studies of cellular signaling.

Introduction: The Imperative for Precise Calcium Measurement

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, from gene transcription and proliferation to neurotransmission and muscle contraction.[1] The ability to accurately measure dynamic changes in cytosolic Ca²⁺ concentration is therefore fundamental to understanding cellular physiology and pathology.

Fluorescent indicators have become indispensable tools for these measurements. Among them, ratiometric indicators like the Fura series offer significant advantages over single-wavelength probes. By measuring the ratio of fluorescence at two different excitation wavelengths, ratiometric analysis inherently corrects for variations in dye concentration, cell thickness, and photobleaching, leading to more robust and quantifiable data.[1][2]

Fura-2, a widely used ratiometric indicator, has been instrumental in advancing our understanding of calcium signaling. However, its utility in long-term experiments is often limited by dye leakage from the cell and sequestration into intracellular compartments. This compound, also known as Fura-2 LeakRes, was developed to address these limitations, offering enhanced intracellular retention for prolonged and more accurate monitoring of calcium dynamics.[3]

Core Properties of this compound

This compound is the acetoxymethyl (AM) ester form of the Fura-PE3 molecule. The AM ester modification renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now hydrophilic and Ca²⁺-sensitive Fura-PE3 in the cytosol.

Spectral Properties

Fura-PE3 retains the excellent spectral properties of its predecessor, Fura-2.[4] Upon binding to Ca²⁺, it undergoes a shift in its excitation spectrum.

| State | Excitation Maximum (λex) | Emission Maximum (λem) |

| Ca²⁺-Free | ~380 nm | ~510 nm |

| Ca²⁺-Bound | ~340 nm | ~510 nm |

| Table 1: Spectral Properties of Fura-PE3. These values are consistent with those of Fura-2, allowing for the use of standard Fura-2 filter sets and imaging protocols.[5] |

The ratiometric nature of Fura-PE3 allows for the determination of intracellular Ca²⁺ concentration by calculating the ratio of the fluorescence intensities emitted at ~510 nm when excited at 340 nm and 380 nm.

Mechanism of Ratiometric Measurement

The principle of ratiometric calcium measurement with Fura-PE3 is based on the dual-excitation properties of the dye.

Figure 1: Ratiometric Measurement Workflow. Alternating excitation at 340 nm and 380 nm produces emission at 510 nm, the ratio of which is proportional to the intracellular calcium concentration.

Key Advantages: Leakage and Compartmentalization Resistance

Furthermore, Fura-PE3 has been described as being "compartmentalization-resistant." Subcellular compartmentalization, where the dye accumulates in organelles such as mitochondria or the endoplasmic reticulum, can contaminate the cytosolic calcium signal. While all AM ester dyes are susceptible to this to some degree, the structural modifications in Fura-PE3 are designed to reduce this phenomenon, leading to a more accurate representation of cytosolic calcium levels.

Experimental Protocols and Methodologies

The successful use of this compound hinges on proper cell loading, accurate calibration, and optimized imaging parameters.

Cell Loading Protocol

This protocol provides a general guideline for loading cells with this compound. Optimization of dye concentration, incubation time, and temperature is highly recommended for each cell type and experimental condition.

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Pluronic™ F-127 (20% solution in DMSO)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS, without phenol red)

-

Probenecid (optional, to inhibit organic anion transporters that can extrude the dye)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store desiccated at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Probenecid can be prepared as a 250 mM stock solution in a suitable buffer.

-

-

Prepare Loading Solution:

-

For a final loading concentration of 2-5 µM this compound, dilute the stock solution in the physiological buffer.

-

To aid in dye solubilization, add Pluronic™ F-127 to a final concentration of 0.02-0.04%.

-

If using, add probenecid to a final concentration of 1-2.5 mM.

-

Vortex the solution thoroughly to ensure the dye is fully dispersed.

-

-

Cell Loading:

-

Culture cells to the desired confluency on coverslips or in imaging-appropriate plates.

-

Remove the culture medium and wash the cells once with the physiological buffer.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing and De-esterification:

-

Remove the loading solution and gently wash the cells two to three times with the physiological buffer (containing probenecid if used during loading).

-

Add fresh buffer and incubate for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM esters by intracellular esterases.

-

Figure 2: this compound Cell Loading Workflow. A step-by-step visual guide to the cell loading process.

In Situ Calibration of Intracellular Calcium

To convert the measured fluorescence ratio into an absolute intracellular Ca²⁺ concentration, an in situ calibration is necessary. This involves determining the minimum ratio (Rmin) in the absence of Ca²⁺, the maximum ratio (Rmax) at saturating Ca²⁺ levels, and the dissociation constant (Kd) of the indicator in the intracellular environment.[6]

Materials:

-

Cells loaded with Fura-PE3

-

Calcium-free buffer (e.g., HBSS without Ca²⁺) supplemented with a calcium chelator like EGTA (5-10 mM)

-

Calcium-saturating buffer (e.g., HBSS with a high concentration of Ca²⁺, 5-10 mM)

-

Calcium ionophore (e.g., Ionomycin, 5-10 µM)

Procedure:

-

Determine Rmin:

-

Perfuse the cells with the calcium-free buffer containing the ionophore. This will deplete intracellular Ca²⁺, allowing for the measurement of the fluorescence ratio in a Ca²⁺-free state.

-

-

Determine Rmax:

-

Perfuse the cells with the calcium-saturating buffer containing the ionophore. This will saturate the intracellular Fura-PE3 with Ca²⁺, enabling the measurement of the maximum fluorescence ratio.

-

-

Calculate Intracellular Calcium:

-

The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:[7] [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F_free380 / F_bound380) Where:

-

Kd is the dissociation constant of Fura-PE3 for Ca²⁺ (typically similar to Fura-2, around 224 nM, but should be determined empirically).

-

R is the experimentally measured 340/380 nm fluorescence ratio.

-

Rmin is the ratio at zero free Ca²⁺.

-

Rmax is the ratio at saturating Ca²⁺.

-

F_free380 / F_bound380 is the ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-saturating conditions, respectively.

-

-

Applications in Research and Drug Development

The enhanced intracellular retention of this compound makes it particularly well-suited for a range of applications where long-term monitoring of calcium dynamics is essential.

Neuroscience Research

In neuroscience, this compound is valuable for studying neuronal activity, synaptic plasticity, and the effects of neuroactive compounds over extended periods. For instance, it can be used to monitor calcium transients in neuronal cultures or brain slices in response to various stimuli.[4] A detailed protocol for loading acute brain slices involves preparing a 4 mM Fura-PE3 AM stock solution in DMSO with Pluronic F-127 and applying it to the tissue for 20-40 minutes.[8]

Drug Discovery and High-Throughput Screening (HTS)

In drug discovery, particularly for G-protein coupled receptor (GPCR) and ion channel targets, monitoring changes in intracellular calcium is a common readout of receptor activation or inhibition.[9][10] The stability of the this compound signal is advantageous for HTS campaigns where plates may be read over an extended period. The ratiometric nature of the dye reduces well-to-well variability, leading to more reliable hit identification.

Figure 3: GPCR Signaling Leading to Calcium Release. this compound is an excellent tool for monitoring the activation of Gq-coupled GPCRs by measuring the downstream release of intracellular calcium.

Troubleshooting

Even with an optimized protocol, challenges can arise. Here are some common issues and their potential solutions.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Signal | - Incomplete de-esterification- Poor dye loading- Dye extrusion | - Increase de-esterification time.- Optimize dye concentration and incubation time/temperature.- Use probenecid to block anion transporters. |

| High Background Fluorescence | - Incomplete washing- Autofluorescence of cells or media | - Ensure thorough washing after loading.- Use phenol red-free media.- Measure and subtract autofluorescence from a control group of unloaded cells. |

| Signal Fades Over Time | - Photobleaching- Phototoxicity | - Reduce excitation light intensity and exposure time.- Use neutral density filters.- Ensure the imaging system is optimized for low-light detection. |

| Inconsistent Results | - Uneven dye loading- Variation in cell health | - Ensure even distribution of the loading solution.- Use healthy, sub-confluent cells. |

Conclusion

This compound represents a significant advancement in the field of fluorescent calcium indicators. Its enhanced intracellular retention and resistance to compartmentalization make it a superior choice for long-term calcium imaging studies compared to its predecessor, Fura-2. By providing more stable and accurate measurements of intracellular calcium dynamics, this compound empowers researchers in diverse fields, from fundamental neuroscience to high-throughput drug discovery, to gain deeper insights into the intricate role of calcium signaling in health and disease. As with any powerful tool, a thorough understanding of its properties and a commitment to rigorous experimental design are paramount to unlocking its full potential.

References

- ResearchGate. (n.d.). Fura 2-AM ester-loaded developing neocortical (A, left) and entorhinal...

- ResearchGate. (n.d.). Fura 2-AM ester-loaded developing neocortical (A, left) and entorhinal...

- Interchim. (n.d.). New generation of Near Membrane Calcium probes.

- PubMed. (n.d.). An update of novel screening methods for GPCR in drug discovery.

- Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM.

- Martinez-Rojas, B. A., et al. (2016). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 6(14), e1887. [Link]

- PubMed Central. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. interchim.fr [interchim.fr]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. web.math.princeton.edu [web.math.princeton.edu]

- 7. Lighting Up Ca2+ Dynamics in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An update of novel screening methods for GPCR in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential calcium alterations in animal models of neurodegenerative disease: reversal by FK506 - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Intracellular Calcium Measurement: Fura-2 AM vs. Fura-PE3/AM

Introduction: The Central Role of Calcium and the Power of Ratiometric Imaging

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger, orchestrating a vast array of cellular processes, from gene transcription and muscle contraction to apoptosis. The ability to accurately measure dynamic changes in cytosolic free Ca²⁺ concentration ([Ca²⁺]i) is therefore fundamental to research in countless areas of biology and drug development.

Fluorescent indicators are indispensable tools for visualizing and quantifying these intricate Ca²⁺ signals. Among the most established and widely utilized are the ratiometric indicators, pioneered by Roger Tsien and his colleagues.[1] Unlike single-wavelength dyes, ratiometric indicators exhibit a shift in their excitation or emission spectrum upon binding to Ca²⁺.[2] This property allows for the calculation of a ratio of fluorescence intensities at two different wavelengths, a technique that elegantly corrects for common experimental artifacts such as uneven dye loading, cell-to-cell variability in thickness, photobleaching, and dye leakage.[1][3][4] This self-referencing capability provides a more robust and quantitative measure of [Ca²⁺]i.[2]

Fura-2, a UV-excitable dye, has long been the gold standard for ratiometric calcium imaging.[1] However, its practical application is not without challenges. In response to some of these limitations, derivatives such as Fura-PE3 have been developed. This guide provides an in-depth technical comparison of the classic Fura-2 AM and the leakage-resistant Fura-PE3 AM, offering researchers, scientists, and drug development professionals the insights needed to select the optimal tool for their specific experimental needs.

Fura-2 AM: The Established Workhorse

Fura-2 AM is the cell-permeant acetoxymethyl (AM) ester form of the Fura-2 dye. The AM ester groups render the molecule lipophilic, allowing it to passively diffuse across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now hydrophilic and Ca²⁺-sensitive Fura-2 molecule within the cytosol.[5]

Upon binding to free Ca²⁺, Fura-2 exhibits a pronounced shift in its excitation spectrum. The peak excitation wavelength shifts from approximately 380 nm in the Ca²⁺-free state to around 340 nm when saturated with Ca²⁺, while the emission maximum remains relatively constant at about 510 nm.[4][5] By alternately exciting the dye at 340 nm and 380 nm and measuring the resulting emission at 510 nm, a ratio of the two fluorescence intensities (F340/F380) can be calculated. This ratio is directly proportional to the intracellular Ca²⁺ concentration.

Limitations of Fura-2 AM

Despite its widespread use, Fura-2 AM presents several challenges that can impact data quality and experimental design:

-

Leakage and Compartmentalization: The hydrolyzed Fura-2 anion can be actively extruded from the cell by organic anion transporters.[5] Furthermore, under certain loading conditions, the dye can accumulate in organelles such as mitochondria and the endoplasmic reticulum.[6] This sequestration leads to a decrease in the cytosolic signal and potential contamination from non-cytosolic Ca²⁺ pools.

-

Photobleaching: Like all fluorescent molecules, Fura-2 is susceptible to photobleaching, particularly with the high-intensity UV light required for excitation. While ratiometric measurements can partially compensate for this, significant photobleaching can still degrade the signal-to-noise ratio over the course of long experiments.[1]

-

Incomplete Hydrolysis: Cellular esterases may not completely cleave all the AM ester groups, resulting in Ca²⁺-insensitive, fluorescent intermediates that can interfere with accurate Ca²⁺ measurements.

Fura-PE3/AM: The Leakage-Resistant Alternative

Fura-PE3 AM, also known as Fura-2 Leakage Resistant (LR), was developed to address the primary drawbacks of Fura-2 AM, namely its propensity for leakage and compartmentalization.[6][7][8] Fura-PE3 is a zwitterionic indicator that exhibits significantly improved cytosolic retention.[8] This enhanced retention allows for more stable, long-term measurements of [Ca²⁺]i, with cells remaining brightly loaded and responsive for hours.[8]

Spectrally, Fura-PE3 is designed to be nearly identical to Fura-2. It displays a similar ratiometric shift in its excitation spectrum upon Ca²⁺ binding, with excitation maxima at approximately 364 nm (Ca²⁺-free) and 335 nm (Ca²⁺-bound), and an emission maximum around 500 nm.[7] This spectral similarity ensures that it can be used with the same instrumentation and filter sets as Fura-2.

Head-to-Head Comparison: Fura-2 AM vs. This compound

The choice between Fura-2 AM and this compound hinges on the specific demands of the experiment. The following table summarizes their key properties to facilitate this decision.

| Property | Fura-2 AM | This compound | Rationale & Implications |

| Indicator Type | Ratiometric (Excitation) | Ratiometric (Excitation) | Both allow for quantitative [Ca²⁺]i measurements, correcting for artifacts like uneven loading and photobleaching. |

| Excitation (Ca²⁺-bound) | ~335-340 nm[5] | ~335 nm[7] | Compatible with standard UV light sources and Fura-2 filter sets. |

| Excitation (Ca²⁺-free) | ~363-380 nm[5] | ~364 nm[7] | Compatible with standard UV light sources and Fura-2 filter sets. |

| Emission | ~505-510 nm[5] | ~495-502 nm[7] | Green emission is readily detectable with standard fluorescence microscopes. |

| Dissociation Constant (Kd) for Ca²⁺ | ~145 nM (in vitro)[5] | ~146 nM[9] | Both are high-affinity indicators suitable for measuring resting and transient Ca²⁺ levels in the nanomolar range. In situ Kd values can be higher.[10] |

| Cellular Retention | Prone to leakage and compartmentalization[5][6] | Significantly improved retention; leakage-resistant[7][8] | Fura-PE3 is superior for long-term imaging experiments where signal stability is critical. |

| Photostability | Susceptible to photobleaching with UV excitation[1] | Similar susceptibility to photobleaching as Fura-2 | Careful management of excitation light intensity is crucial for both indicators. |

Experimental Workflow: A Practical Guide

The following protocol provides a general framework for loading cells with either Fura-2 AM or Fura-PE3 AM. It is essential to optimize loading concentrations, times, and temperatures for each specific cell type and experimental setup.

Diagram of the Cellular Loading and Activation Pathway

Caption: Conversion of the cell-permeant AM ester to the active Ca²⁺-sensitive form.

Step-by-Step Loading Protocol

-

Reagent Preparation:

-

Prepare a 1-5 mM stock solution of Fura-2 AM or Fura-PE3 AM in high-quality, anhydrous DMSO.

-

To aid in the dispersion of the AM ester in aqueous loading buffer, a 20% (w/v) solution of Pluronic® F-127 in DMSO can be prepared.

-

Prepare a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for cell loading and imaging.

-

-

Cell Preparation:

-

Plate cells on coverslips or in imaging dishes appropriate for fluorescence microscopy. Ensure cells are healthy and at an optimal confluency.

-

-

Loading Solution Preparation:

-

Dilute the Fura-2 AM or Fura-PE3 AM stock solution into the physiological buffer to a final working concentration of 1-5 µM.

-

Optional but recommended: To improve dye solubility, first mix the AM ester stock solution with an equal volume of 20% Pluronic® F-127 before diluting into the loading buffer. The final concentration of Pluronic® F-127 should be around 0.02%.[7]

-

Optional: For cell types known for high dye extrusion, the organic anion transport inhibitor probenecid can be added to the loading and imaging buffers at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Replace the cell culture medium with the prepared loading solution.

-

Incubate the cells for 30-60 minutes at room temperature or 37°C. Lowering the incubation temperature can sometimes reduce dye compartmentalization.[11]

-

-

Washing and De-esterification:

-

After loading, gently wash the cells two to three times with fresh, pre-warmed physiological buffer (containing probenecid, if used) to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the intracellular AM esters.

-

-

Imaging:

-

Mount the coverslip or dish on a fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm, and a detector for emission at ~510 nm.

-

Acquire fluorescence images by alternating excitation between 340 nm and 380 nm.

-

Calculate the 340/380 nm ratio to determine the relative changes in intracellular Ca²⁺ concentration.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for calcium imaging with Fura AM esters.

Conclusion and Recommendations

Both Fura-2 AM and Fura-PE3 AM are powerful tools for the quantitative analysis of intracellular calcium dynamics.

-

Fura-2 AM remains a viable and cost-effective option for many applications, particularly for short-term experiments where its limitations can be managed. Its extensive citation history provides a wealth of established protocols for a wide variety of cell types.[1]

-

This compound is the superior choice for experiments requiring long-term imaging, where signal stability and cytosolic retention are paramount.[8] Its resistance to leakage and compartmentalization provides more reliable data over extended periods, making it ideal for studying slower calcium oscillations or for use in high-throughput screening applications where long incubation times are necessary.

Ultimately, the selection between these two indicators should be guided by a careful consideration of the experimental goals, the specific cell type being investigated, and the required duration of the imaging experiment. By understanding the distinct advantages and limitations of each, researchers can confidently choose the optimal probe to illuminate the intricate and dynamic world of intracellular calcium signaling.

References

- Interchim. (n.d.). Fura-PE3 AM (Fura-2 LR).

- Vorndran, C., Minta, A., & Poenie, M. (1995). New fluorescent calcium indicators designed for cytosolic retention or measuring calcium near membranes. Biophysical Journal, 68(5), A210.

- Petr, M. J., & Wurster, R. D. (1997). Determination of in situ dissociation constant for Fura-2 and quantitation of background fluorescence in astrocyte cell line U373-MG. Cell Calcium, 21(3), 233–240.

- Oheim, M., et al. (2000). Use of co-loaded Fluo-3 and Fura Red fluorescent indicators for studying the cytosolic Ca(2+)concentrations distribution in living plant tissue. Journal of Plant Physiology, 156(3), 329-337.

- Interchim. (n.d.). Fluorescent calcium indicators.

- Lock, J. T., Parker, I., & Smith, I. F. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 58(6), 638–648.

- Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging.

- Tutdibi, O., et al. (1999). A critical evaluation of resting intracellular free calcium regulation in dystrophic mdx muscle. The Journal of Physiology, 518(Pt 3), 825–835.

- Lin, D. D., & Gottschalk, A. (2013). Calcium imaging of cortical neurons using Fura-2 AM. Journal of visualized experiments : JoVE, (77), e1067.

- JoVE. (2023, March 15). Calcium Imaging of Cortical Neurons using Fura-2 AM [Video]. YouTube.

- Kettlun, C. S., et al. (1993). Fura-2 calcium signals in skeletal muscle fibres loaded with high concentrations of EGTA. Pflügers Archiv : European journal of physiology, 423(1-2), 108–116.

- Ren, J., & Dhalla, N. S. (1997). Fura-2 fluorescent technique for the assessment of Ca2+ homeostasis in cardiomyocytes. Molecular and cellular biochemistry, 172(1-2), 11–21.

Sources

- 1. Fura-2 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 4. Fura-2 AM | AAT Bioquest [aatbio.com]

- 5. biotium.com [biotium.com]

- 6. A critical evaluation of resting intracellular free calcium regulation in dystrophic mdx muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. New fluorescent calcium indicators designed for cytosolic retention or measuring calcium near membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Determination of in situ dissociation constant for Fura-2 and quantitation of background fluorescence in astrocyte cell line U373-MG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Monitoring Receptor-Mediated Changes in [Ca2+]i using Single- and Dual-Wavelength Detection [moleculardevices.com]

An In-depth Technical Guide to Fura-PE3/AM: The Leak-Resistant Ratiometric Calcium Indicator

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Fura-PE3/AM, a second-generation ratiometric calcium indicator. We will delve into the core principles of its function, its inherent advantages over predecessor dyes like Fura-2, and provide robust, field-proven protocols for its successful implementation in quantitative intracellular calcium ([Ca²⁺]i) measurements.

The Imperative of Accurate [Ca²⁺]i Measurement

Calcium ions (Ca²⁺) are ubiquitous and versatile second messengers, orchestrating a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis.[1] The ability to accurately quantify dynamic changes in cytosolic free calcium is therefore fundamental to understanding cellular physiology and pathophysiology. This has driven the development of sophisticated fluorescent indicators capable of reporting these fluctuations with high sensitivity and temporal resolution.[1]

The Power of Ratiometric Measurement

Fluorescent calcium indicators can be broadly categorized into single-wavelength and ratiometric dyes.[2] While single-wavelength indicators like Fluo-4 are bright and useful, they are susceptible to artifacts arising from experimental variability.[2][3]

Ratiometric indicators, such as the Fura family, offer a significant advantage by exhibiting a shift in their excitation or emission wavelength upon binding Ca²⁺.[2][4] For Fura-2 and its derivatives, the excitation maximum shifts from ~380 nm in the Ca²⁺-free state to ~340 nm when saturated with Ca²⁺, while the emission peak remains stable around 510 nm.[1][3][5]

By calculating the ratio of fluorescence intensities emitted when excited at these two wavelengths (F340/F380), a quantitative measure of [Ca²⁺]i can be obtained.[1][6] This ratiometric approach inherently corrects for common experimental variables, providing more robust and reproducible data.[2][7][8][9][10]

Key Advantages of Ratiometric Indicators:

-

Correction for Uneven Dye Loading: Variations in dye concentration between cells are normalized.[2][7][8]

-

Minimization of Photobleaching Effects: The ratio is less affected by signal loss over time compared to single-intensity measurements.[2][7][8]

-

Compensation for Cell Thickness: Path length variations within a cell or between cells in a population are accounted for.[2][7][8]

-

Reduced Impact of Dye Leakage: While not completely eliminated in all dyes, the ratio provides a more stable signal than intensity alone.[2][7][8]

This compound: Overcoming the Limitations of Fura-2

While Fura-2 revolutionized calcium imaging, its practical application is hampered by two key issues: dye leakage from the cell and compartmentalization into organelles like mitochondria.[11][12] This leads to a decreasing signal-to-noise ratio over time and potential measurement of non-cytosolic Ca²⁺ pools.

This compound (also known as Fura-2 LeakRes) was specifically engineered to address these challenges.[13] It is a derivative of Fura-2 that incorporates a special chemical appendage.[13] This modification significantly enhances its intracellular retention, allowing for stable, long-term experiments lasting well over an hour, while preserving the identical, excellent spectral properties of Fura-2.[13][14][15]

| Feature | Fura-2 AM | This compound (Fura-2 LeakRes) |

| Measurement Type | Ratiometric (Excitation) | Ratiometric (Excitation) |

| Excitation (Ca²⁺-bound) | ~335-340 nm | ~335-340 nm[15] |

| Excitation (Ca²⁺-free) | ~363-380 nm | ~380 nm[15] |

| Emission | ~505-510 nm | ~505-510 nm[15][16] |

| Intracellular Retention | Prone to leakage | Significantly improved retention[13] |

| Compartmentalization | Prone to sequestration | Reduced compartmentalization[14] |

Mechanism of Action: From Loading to Trapping

The successful use of this compound relies on a two-stage process: passive loading followed by enzymatic activation.

-

Loading: The dye is supplied as an acetoxymethyl (AM) ester. The lipophilic AM groups mask the charge of the molecule, allowing it to readily permeate the cell membrane.[1][3][10][17]

-

Activation & Trapping: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[1][3][12] This hydrolysis reveals the carboxyl groups, transforming this compound into its active, cell-impermeant Fura-PE3 form. This charged molecule is now trapped within the cytoplasm and can bind to Ca²⁺.[3][12]

Detailed Experimental Protocol

This protocol provides a robust starting point for loading adherent cells with this compound. Optimization of dye concentration and incubation times is recommended for each specific cell type and experimental condition.[18]

Reagent Preparation

-

This compound Stock Solution (1 mM):

-

Prepare a stock solution of this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[15]

-

For example, dissolve 50 µg of this compound (MW ~1000 g/mol ) in 50 µL of DMSO.

-

Aliquot and store at -20°C, protected from light and moisture.

-

-

Pluronic® F-127 Stock Solution (20% w/v):

-

Loading Buffer (e.g., HBSS):

-

Use a buffered physiological salt solution such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline, pH 7.2-7.4.[18] Ensure the buffer is at room temperature or 37°C before use.

-

Cell Loading Procedure

-

Cell Preparation: Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy to 70-80% confluency.[21]

-

Prepare Dye Loading Solution:

-

On the day of the experiment, thaw the this compound and Pluronic® F-127 stock solutions.

-

In a microfuge tube, mix equal volumes of the 1 mM this compound stock and the 20% Pluronic® F-127 stock.[15] For example, mix 5 µL of each. Vortex thoroughly.

-

Dilute this mixture into your pre-warmed physiological buffer to achieve a final this compound concentration of 2-5 µM. For example, adding 10 µL of the mixture to 2 mL of buffer yields a final concentration of ~5 µM this compound and 0.05% Pluronic® F-127.

-

Vortex the final loading solution vigorously for at least one minute to ensure the dye is fully dispersed.[15]

-

-

Dye Loading:

-

Washing and De-esterification:

-

After incubation, remove the loading solution.

-

Wash the cells 2-3 times with fresh, pre-warmed buffer to remove any extracellular dye.[17][21]

-

Add fresh buffer and incubate for an additional 30 minutes at room temperature or 37°C.[1] This crucial step allows intracellular esterases sufficient time to fully cleave the AM groups, ensuring the dye is responsive to calcium.

-

-

Imaging:

Calibration and Quantification of [Ca²⁺]i

To convert the measured fluorescence ratio (R) into an absolute calcium concentration, the Grynkiewicz equation is used.[22][23]

[Ca²⁺]i = K_d * [(R - R_min) / (R_max - R)] * (S_f2 / S_b2) [22]

Where:

-

K_d: The dissociation constant of the dye for Ca²⁺. For Fura-2/Fura-PE3, this is typically ~145-225 nM, but it can be affected by intracellular conditions.[5][22]

-

R: The experimentally measured ratio (F340/F380).

-

R_min: The ratio in the absence of calcium (zero Ca²⁺).

-

R_max: The ratio at saturating calcium concentrations.

-

S_f2 / S_b2: The ratio of fluorescence intensities at 380 nm under Ca²⁺-free (f2) and Ca²⁺-bound (b2) conditions.

Determining R_min and R_max is a critical calibration step. This is typically performed in situ at the end of an experiment by sequentially treating the cells with a calcium ionophore (e.g., ionomycin) in a calcium-free buffer (containing a chelator like EGTA) to obtain R_min, followed by a high-calcium buffer to obtain R_max.[22][24]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Fluorescence Signal | Inadequate dye loading (concentration too low, incubation too short).[12] Incomplete hydrolysis of AM ester. Instrument settings incorrect (gain too low, wrong filters).[25] | Optimize dye concentration and incubation time for your cell type.[12][18] Ensure a sufficient de-esterification period (e.g., 30 min).[1] Verify microscope filter sets, light source, and detector gain settings.[25] |

| High Background Fluorescence | Incomplete removal of extracellular dye. Autofluorescence from cells or media (especially phenol red-containing media).[12] | Increase the number and thoroughness of wash steps after loading. Use phenol red-free buffer for final incubation and imaging.[17] Image a control sample of unstained cells to determine background levels.[12] |

| Dye Compartmentalization | Dye is sequestered in organelles (e.g., mitochondria), leading to punctate staining.[12] | Lower the loading temperature (e.g., room temperature) or reduce dye concentration.[12][20] While Fura-PE3 is more resistant, this can still occur in some cell types. |

| No Response to Ca²⁺ Stimulus | Dye is not properly hydrolyzed (inactive). Cells are unhealthy or unresponsive. Calcium stores are already depleted. The dye itself is buffering intracellular calcium at high concentrations.[26] | Check cell viability. Ensure adequate de-esterification time. Use a positive control stimulus (e.g., ionomycin) to confirm dye responsiveness. Use the lowest effective dye concentration to minimize buffering effects.[25] |

| Precipitation of Dye in Buffer | Poor dispersion of the hydrophobic AM ester. | Ensure thorough vortexing when preparing the loading solution.[18] Confirm the use of Pluronic® F-127 to aid solubilization.[18][19][20] |

References

- Chemical Calcium Indic

- Pluronic F-127 affects the regulation of cytoplasmic Ca2+ in neuronal cells. PubMed. [Link]

- Fluo-4,Ca2+ indic

- A critical evaluation of resting intracellular free calcium regulation in dystrophic mdx muscle. PubMed. [Link]

- Calibration of intracellular Ca transients of isolated adult heart cells labelled with fura-2 by acetoxymethyl ester loading. PubMed. [Link]

- Appendix 4 - Calibration of Calcium Levels. IonOptix. [Link]

- Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Amerigo Scientific. [Link]

- Fura 2-AM ester-loaded developing neocortical (A, left) and entorhinal...

- Pluronic F-127 affects the regulation of cytoplasmic Ca2+ in neuronal cells.

- Calcium. University of Goettingen. [Link]

- Intracellular calibration of the fluorescent calcium indic

- Why is my fluorescence intensity excited at 340 and 380 not responding to calcium?.

- FURA-2 AM - Instructions. ICT. (2021-05-21). [Link]

- Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Pl

- Effects of oxidants on properties of fluorescent calcium indic

- New generation of Near Membrane Calcium probes. Interchim. [Link]

- Fura-2 AM | Ratiometric Calcium Indic

- Effect of fura-2 on action potential-stimulated calcium release in cut twitch fibers

Sources

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 4. What's A Ratiometric Indicator - Nordic Biosite [nordicbiosite.com]

- 5. biotium.com [biotium.com]

- 6. ionbiosciences.com [ionbiosciences.com]

- 7. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]

- 8. What are the advantages of using a ratiometric calcium probe vs. a single-channel dye? | AAT Bioquest [aatbio.com]

- 9. What is a ratiometric indicator? | AAT Bioquest [aatbio.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Calibration of intracellular Ca transients of isolated adult heart cells labelled with fura-2 by acetoxymethyl ester loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. interchim.fr [interchim.fr]

- 14. A critical evaluation of resting intracellular free calcium regulation in dystrophic mdx muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. hellobio.com [hellobio.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ionbiosciences.com [ionbiosciences.com]

- 19. biotium.com [biotium.com]

- 20. interchim.fr [interchim.fr]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. ionoptix.com [ionoptix.com]

- 23. qcbr.queens.org [qcbr.queens.org]

- 24. Intracellular calibration of the fluorescent calcium indicator Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Effect of fura-2 on action potential-stimulated calcium release in cut twitch fibers from frog muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Evolution of Intracellular Calcium Measurement

An In-Depth Technical Guide to Fura-PE3/AM: Principles and Practices in Ratiometric Calcium Imaging

The precise measurement of intracellular calcium ([Ca²⁺]i) dynamics is fundamental to understanding a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis. Fura-2, a ratiometric fluorescent indicator, has long been the gold standard for these measurements. However, challenges such as dye compartmentalization and leakage from the cytosol have persisted. This compound emerges as a significant advancement, engineered to overcome these specific limitations.

Fura-PE3 is an analog of Fura-2 that incorporates a phenoxy-polyether coordinating group. This structural modification increases the hydrophilicity of the de-esterified indicator, significantly improving its retention within the cytosol and reducing its sequestration into organelles. The acetoxymethyl (AM) ester form, this compound, facilitates passive diffusion across the cell membrane, where intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive Fura-PE3 indicator inside the cell. This guide provides a comprehensive technical overview of this compound, detailing its spectral properties, experimental protocols, and data analysis for robust and reliable [Ca²⁺]i measurement.

Core Principle: Ratiometric Measurement of Intracellular Calcium

The power of Fura-PE3, like Fura-2, lies in its ratiometric properties. The dye exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺.

-

In the absence of calcium (Ca²⁺-free) , Fura-PE3 has an excitation maximum at approximately 380 nm.

-

When saturated with calcium (Ca²⁺-bound) , its excitation maximum shifts to a shorter wavelength, around 340 nm.

Crucially, the fluorescence emission is consistently observed at ~510 nm regardless of the excitation wavelength. By alternately exciting the dye at 340 nm and 380 nm and measuring the resulting emission intensity at 510 nm, a ratio of the two emission signals (F340/F380) can be calculated. This ratio is directly proportional to the intracellular calcium concentration and offers significant advantages over single-wavelength indicators:

-

Internal Self-Correction: The ratio measurement cancels out artifacts arising from variations in dye concentration, cell path length, and photobleaching, leading to more stable and reliable data.

-

Quantifiable Results: The ratio can be calibrated to provide a quantitative measurement of the absolute [Ca²⁺]i.

Caption: Ratiometric principle of Fura-PE3 for calcium measurement.

Spectral Properties of Fura-PE3

A precise understanding of the spectral characteristics is essential for selecting the appropriate optical filters for fluorescence microscopy.

| State | Excitation Wavelength (λex) | Emission Wavelength (λem) | Description |

| Ca²⁺-Bound | ~340 nm | ~510 nm | Fluorescence intensity increases at this excitation wavelength as [Ca²⁺] rises. |

| Ca²⁺-Free | ~380 nm | ~510 nm | Fluorescence intensity decreases at this excitation wavelength as [Ca²⁺] rises. |

| Isosbestic Point | ~360 nm | ~510 nm | Excitation at this wavelength results in fluorescence that is insensitive to [Ca²⁺]. |

Table 1: Summary of this compound spectral properties. Data compiled from multiple sources.

Experimental Workflow: From Cell Loading to Data Acquisition

The following protocol provides a robust methodology for loading cells with this compound and subsequent imaging.

Reagent Preparation

-

This compound Stock Solution: Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a 1 mM stock solution. Aliquot into small volumes (e.g., 10-20 µL) and store desiccated at -20°C, protected from light.

-

Pluronic® F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO. This non-ionic surfactant aids in the dispersion of the lipophilic AM ester in aqueous media, preventing dye aggregation.

-

Loading Buffer: Use a buffered physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline, supplemented with 1-2.5 mM CaCl₂.

Cell Loading Protocol

Caption: Standardized workflow for loading and imaging cells with this compound.

-

Preparation of Loading Solution: On the day of the experiment, prepare the final loading solution. First, mix equal volumes of the 1 mM this compound stock and the 20% Pluronic® F-127 stock. Vortex briefly. Dilute this mixture into the pre-warmed (37°C) loading buffer to a final this compound concentration of 2-5 µM. The final Pluronic® F-127 concentration should be approximately 0.02%.

-

Causality: Pre-mixing the dye with Pluronic F-127 before dilution into the aqueous buffer is critical for preventing the dye from precipitating and ensuring a uniform final concentration.

-

-

Cell Incubation: Replace the cell culture medium with the this compound loading solution. Incubate the cells for 30-60 minutes at 37°C. The optimal time and concentration may vary depending on the cell type and should be determined empirically.

-

Wash: After incubation, thoroughly wash the cells at least twice with fresh, pre-warmed loading buffer (without the dye) to remove any extracellular this compound.

-

De-esterification: Incubate the cells for an additional 30 minutes at 37°C.

-

Causality: This crucial step allows intracellular esterases to completely cleave the AM ester groups, trapping the active Fura-PE3 indicator inside the cell and ensuring a robust, calcium-sensitive signal. Incomplete de-esterification is a common source of experimental failure.

-

-

Imaging: The cells are now ready for imaging on a fluorescence microscope equipped for ratiometric analysis.

Self-Validation: To prevent dye leakage via organic anion transporters, especially in cell lines like CHO or HeLa, the loading and wash buffers can be supplemented with 1-2.5 mM probenecid.

Instrumentation for Ratiometric Imaging

Accurate Fura-PE3 measurements require a specific hardware configuration:

-

Inverted Microscope: Provides the necessary platform for live-cell imaging.

-

Light Source: A high-speed wavelength switching system is essential. Xenon arc lamps coupled with a filter wheel or, more modernly, high-power LEDs (e.g., 340 nm and 380 nm) offer precise and rapid control over excitation wavelengths.

-

Excitation Filters: Bandpass filters for 340 nm and 380 nm.

-

Dichroic Mirror: Must reflect wavelengths below ~400 nm and transmit wavelengths above ~420 nm.

-

Emission Filter: A bandpass filter centered around 510 nm (e.g., 510/40 nm).

-

Detector: A sensitive, high-speed camera (sCMOS or EMCCD) is required to capture the low-light fluorescence signals.

Data Analysis: From Ratio to Concentration

The raw fluorescence intensity data (F340 and F380) must be background-subtracted before calculating the ratio (R = F340 / F380). This ratio can then be converted into an absolute calcium concentration using the Grynkiewicz equation:

[Ca²⁺]i = K_d * (S_f2 / S_b2) * [(R - R_min) / (R_max - R)]

Where:

-

K_d: The dissociation constant of Fura-PE3 for Ca²⁺, which is approximately 224 nM. This value can be pH and temperature-dependent.

-

R: The experimentally measured ratio of F340/F380.

-

R_min: The ratio in the complete absence of calcium (zero Ca²⁺). Determined by treating cells with a Ca²⁺ chelator like EGTA in the presence of an ionophore (e.g., ionomycin).

-

R_max: The ratio at Ca²⁺ saturation. Determined by exposing cells to a high Ca²⁺ concentration buffer, again using an ionophore to equilibrate intracellular and extracellular levels.

-

S_f2 / S_b2: The ratio of fluorescence intensity at 380 nm for the Ca²⁺-free (f2) and Ca²⁺-bound (b2) forms of the dye. This is also determined during the calibration experiment.

Performing an in-situ calibration (R_min, R_max, S_f2/S_b2) for each cell type and experimental setup is critical for obtaining accurate quantitative data.

Conclusion

This compound represents a refined tool for the quantitative analysis of intracellular calcium dynamics. Its superior cytosolic retention and reduced compartmentalization address key limitations of its predecessor, Fura-2, providing researchers with a more reliable and robust indicator. By implementing the rigorous protocols for loading, imaging, and calibration detailed in this guide, scientists can achieve high-fidelity measurements, unlocking deeper insights into the intricate role of calcium signaling in cellular physiology and pathology.

References

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to Fura-PE3/AM for Live Cell Calcium Imaging

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, a high-performance ratiometric fluorescent indicator for quantitative live-cell calcium imaging. We will delve into the core principles of its mechanism, its distinct advantages, and provide a field-proven protocol for its successful implementation.

Part 1: The Foundation: Calcium as a Messenger and the Ratiometric Advantage

Calcium ions (Ca²⁺) are ubiquitous and vital second messengers, orchestrating a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis.[1][2] The ability to accurately measure transient fluctuations in intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore critical to understanding cellular physiology and pathology.[2][3]

Fluorescent indicators are small molecules that chelate calcium ions, exhibiting a change in their fluorescent properties upon binding.[2][4] These indicators can be broadly categorized into single-wavelength and ratiometric types.[5] While single-wavelength dyes like Fluo-4 are useful, their signal intensity is dependent on factors like dye concentration, cell thickness, and illumination intensity.

Ratiometric indicators, such as the Fura family of dyes, overcome these limitations.[1][6] They exhibit a shift in either their excitation or emission spectrum upon binding Ca²⁺.[5][6] By capturing the fluorescence at two different wavelengths and calculating their intensity ratio, we can obtain a measurement of [Ca²⁺]i that is largely independent of the aforementioned variables.[7][8][9] This intrinsic self-calibration provides more robust, reproducible, and quantitative data, which is essential for rigorous scientific inquiry.[1][7]

Part 2: Unveiling this compound: The Leak-Resistant Calcium Indicator

This compound, also known as Fura-2 LeakRes (AM), is an advanced, cell-permeant derivative of the classic Fura-2 indicator.[10][11] It is specifically engineered for enhanced intracellular retention, addressing a common challenge in long-term imaging experiments.[12][13]

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₅₅H₆₃N₅O₂₉ | [14][15] |

| Molecular Weight | ~1258.10 g/mol | [14][15] |

| Form | Acetoxymethyl (AM) Ester | [10][14] |

| Key Feature | Leak-Resistant | [11][12][13] |

Mechanism of Action: From Loading to Signal

The functionality of this compound relies on a multi-step process that ensures it is loaded, trapped, and activated specifically within the cytosol of living cells.

-

Passive Diffusion : The acetoxymethyl (AM) ester groups render the molecule lipophilic and uncharged, allowing it to passively diffuse across the cell membrane.[1][4][8]

-

Intracellular Hydrolysis : Once inside the cell, ubiquitous cytosolic esterases cleave the AM groups.[1][10][16]

-

Trapping : This hydrolysis reveals negatively charged carboxyl groups, transforming the molecule into its active, membrane-impermeant form, Fura-PE3. This polar molecule is now effectively trapped within the cell.[8][16]

-

Calcium Binding : The active Fura-PE3 binds to free intracellular Ca²⁺, causing a conformational change that alters its fluorescence excitation spectrum.[10][17]

Spectral Properties and Ratiometric Measurement

Upon binding to Ca²⁺, Fura-PE3 exhibits a pronounced shift in its excitation spectrum. The peak excitation wavelength shifts from approximately 363-380 nm in the Ca²⁺-free state to around 335-340 nm in the Ca²⁺-bound state, while the emission maximum remains constant at approximately 510 nm.[2][6][18][19] This spectral behavior is the foundation of ratiometric imaging. The ratio of the fluorescence emission intensity when excited at ~340 nm to the intensity when excited at ~380 nm (Ratio 340/380) is directly proportional to the intracellular calcium concentration.[7][19]

| State | Excitation Max (λEx) | Emission Max (λEm) | Rationale |

| Ca²⁺-Free | ~380 nm | ~510 nm | Excitation at the isosbestic point or Ca²⁺-free peak provides a reference signal. |

| Ca²⁺-Bound | ~340 nm | ~510 nm | Excitation at the Ca²⁺-bound peak provides a signal sensitive to [Ca²⁺]i changes. |

Part 3: A Validated Protocol for this compound Calcium Imaging

This protocol provides a robust framework for imaging [Ca²⁺]i dynamics. Optimization for specific cell types and experimental conditions may be required.[20]

Experimental Workflow Overview

Step 1: Reagent Preparation

-

This compound Stock Solution (1 mM): Dissolve 50 µg of this compound in approximately 40 µL of high-quality, anhydrous DMSO.[20][21] Store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Pluronic® F-127 Stock Solution (20% w/v): Dissolve 200 mg of Pluronic® F-127 in 1 mL of DMSO. This is a non-ionic surfactant that aids in dispersing the water-insoluble AM ester in aqueous media.[18][22]

-

Imaging Buffer: A physiological buffer such as Hank's Balanced Salt Solution (HBSS) or a Tyrode's solution is recommended.[5] Ensure the buffer is free of phenol red, which can increase background fluorescence.[5] For many cell types, supplementing with 0.1-1% BSA can improve cell health.

Step 2: Cell Preparation

-

Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Plastic is often fluorescent at UV wavelengths and should be avoided.[5]

-

Culture cells to a desired confluency (typically 70-90%). Ensure cells are healthy and adherent before proceeding.[21]

Step 3: Dye Loading and De-esterification

-

Prepare Loading Solution: For a final concentration of 2-5 µM this compound, first mix equal volumes of the 1 mM this compound stock and the 20% Pluronic® F-127 stock. Vortex briefly. Then, dilute this mixture into pre-warmed imaging buffer to achieve the final desired concentration.

-

Loading: Remove the culture medium from the cells and wash once with pre-warmed imaging buffer. Add the loading solution to the cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[21][23] Expert Tip: For some cell types, incubation at room temperature can reduce the sequestration of the dye into organelles like the endoplasmic reticulum.[24]

-

Wash: Gently remove the loading solution and wash the cells two to three times with pre-warmed imaging buffer to remove extracellular dye.[21]

-

De-esterification: Add fresh, pre-warmed imaging buffer and incubate for an additional 30 minutes at the same temperature.[21] This crucial step allows intracellular esterases to fully cleave the AM groups, ensuring the dye is active and responsive to calcium. Incomplete hydrolysis is a common cause of weak signals.[21][25]

Step 4: Imaging and Data Acquisition

-

Mount the coverslip or dish onto the microscope stage.

-

Using a fluorescence imaging system equipped with appropriate filters or monochromators, alternately excite the cells at ~340 nm and ~380 nm.

-

Collect the fluorescence emission at ~510 nm for each excitation wavelength.

-

Acquire images as a time-lapse series to capture the dynamics of [Ca²⁺]i in response to your experimental stimulus.

Critical Protocol Parameters Summary

| Parameter | Recommended Range | Rationale & Key Considerations |

| This compound Concentration | 1 - 5 µM | Must be optimized for cell type. Higher concentrations can be cytotoxic or cause calcium buffering.[1][21] |

| Loading Temperature | 37°C or Room Temp | 37°C is standard, but RT may reduce organelle sequestration. |

| Loading Time | 30 - 60 minutes | Insufficient time leads to weak signals; excessive time can increase cytotoxicity.[20][21] |

| De-esterification Time | 30 minutes | Essential for complete dye activation and responsiveness to calcium.[21] |

| Probenecid (Optional) | 1 - 2.5 mM | An organic anion transporter inhibitor that can be added to the buffer to reduce dye leakage from cells.[18] |

Part 4: Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Weak or No Signal | - Poor dye loading- Incomplete de-esterification- Incorrect filter sets | - Optimize dye concentration and incubation time.[21]- Ensure a 30-minute post-loading incubation.[21]- Verify excitation (340/380nm) and emission (~510nm) filters. |

| High Background Fluorescence | - Incomplete washing of extracellular dye- Phenol red in media- Cell autofluorescence | - Perform 2-3 gentle washes after loading.[21]- Use phenol red-free imaging buffer.[5]- Acquire a background image from a cell-free region and subtract it. |

| High Resting (Baseline) Ratio | - Dye leakage and binding to extracellular Ca²⁺- Dye sequestration in high-Ca²⁺ organelles (ER, mitochondria) | - Use a perfusion system to wash away leaked dye.- Add probenecid to inhibit dye extrusion.[18]- Try loading at room temperature.[24] |

| Signal Fades Quickly | - Photobleaching- Dye leakage from cells | - Reduce excitation light intensity and/or exposure time.- Use probenecid to improve dye retention.[18] this compound is designed to minimize this issue.[12] |

Part 5: Conclusion

This compound represents a significant refinement in fluorescent calcium indicator technology. Its ratiometric nature provides a reliable framework for quantitative analysis, while its engineered leak-resistance ensures superior intracellular retention for the duration of extended live-cell imaging experiments. By understanding the principles behind its function and adhering to a validated protocol, researchers can effectively harness the power of this compound to investigate the intricate and dynamic world of calcium signaling, driving forward discoveries in basic science and drug development.[26]

References

- Andor - Oxford Instruments. (n.d.). How Does Calcium Imaging Work | Calcium Indicators.

- Wikipedia. (2023). Calcium imaging.

- PubChem. (n.d.). This compound.

- JoVE. (2023). Video: Calcium Imaging in Neurons Using Fura-2.

- PubMed Central. (2025). Ratiometric Imaging for Quantification of Elevated Ca2+ in Neurons Using Synthetic Low-Affinity Fluorescent Probe.

- BrainVTA. (n.d.). Calcium imaging protocol.

- Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging.

- PubMed. (n.d.). Incomplete hydrolysis of the calcium indicator precursor fura-2 pentaacetoxymethyl ester (fura-2 AM) by cells.

- Merck Millipore. (n.d.). Live Cell Calcium Indicators.

- Google Patents. (n.d.). US5576433A - Fluorescent calcium indicators targeted to specific intracellular environments.

- Columbia Blogs. (n.d.). A Practical Guide: Imaging Action Potentials with Calcium Indicators.

- ResearchGate. (n.d.). FURA-2 detection of intracellular changes and Ca 2+ binding.

- NIH. (2025). Protocol for live-cell calcium imaging of human lung microvascular endothelial vessel-on-a-chip model.

- FluoroFinder. (n.d.). Fura Red AM (Ca2+bound) Dye Profile.

- NIH. (n.d.). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader.

- ResearchGate. (2018). I am tracing Ca2+ in endothelial cells using Fura2 AM and a fluorospectrometer. So far I have been getting a baseline higher than normal. any ideas?.

- PMC. (n.d.). Calcium imaging: a technique to monitor calcium dynamics in biological systems.

- Molecular Devices. (n.d.). Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader.

- PMC. (2009). Calcium Imaging of Cortical Neurons using Fura-2 AM.

- NIH. (n.d.). Mammalian Esterase Activity: Implications for Peptide Prodrugs.

- ResearchGate. (2019). Problem with Fura 2 Am in ionoptix. Help?.

- PLOS ONE. (2016). Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue.

- ResearchGate. (2018). Why are my Fura-2 AM 340 and 380 baseline RFU levels so low, but BOTH wavelength RFUs skyrocket when using Ca2+ ionophore?.

- Interchim. (n.d.). New generation of Near Membrane Calcium probes.

Sources

- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium imaging - Wikipedia [en.wikipedia.org]

- 5. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 7. Ratiometric Imaging | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CAS 172890-84-5: fura pe 3-am | CymitQuimica [cymitquimica.com]

- 11. interchim.fr [interchim.fr]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. scbt.com [scbt.com]

- 15. This compound | C55H63N5O29 | CID 16133371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Video: Calcium Imaging in Neurons Using Fura-2 [jove.com]

- 18. biotium.com [biotium.com]

- 19. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 20. brainvta.tech [brainvta.tech]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

- 23. Protocol for live-cell calcium imaging of human lung microvascular endothelial vessel-on-a-chip model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Incomplete hydrolysis of the calcium indicator precursor fura-2 pentaacetoxymethyl ester (fura-2 AM) by cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]

Fura-PE3/AM: A Technical Guide to High-Fidelity Intracellular Calcium Imaging

Introduction: The Central Role of Calcium and the Need for Precision

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger, orchestrating a vast array of cellular processes, from gene transcription and muscle contraction to neurotransmission and apoptosis. The ability to accurately measure fluctuations in cytosolic free Ca²⁺ concentration ([Ca²⁺]i) is therefore fundamental to research in cell biology and critical for the development of novel therapeutics.

For decades, fluorescent indicators have been the cornerstone of these measurements. Fura-2, a ratiometric indicator developed by Roger Tsien and colleagues, revolutionized the field by enabling quantitative measurements that correct for confounding variables like cell thickness and uneven dye loading.[1] However, classic indicators like Fura-2 are not without their challenges, including dye leakage from the cell and sequestration into organelles, which can corrupt the cytosolic signal.

This guide focuses on Fura-PE3/AM , a next-generation fluorescent indicator designed to overcome these limitations. As a derivative of Fura-2, this compound retains the powerful ratiometric properties of its predecessor while offering significantly improved cytosolic retention.[2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of this compound's mechanism, field-proven protocols for its application, and expert insights into data interpretation and troubleshooting.

Core Principles: Ratiometric Measurement with Enhanced Fidelity

This compound is an acetoxymethyl (AM) ester derivative of the Ca²⁺ chelator Fura-PE3.[4] The AM ester modification renders the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cell. Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant Fura-PE3 indicator in the cytosol. This process is the foundational step for enabling Ca²⁺ measurement.

The Ratiometric Advantage

The power of Fura-PE3, like Fura-2, lies in its dual-excitation ratiometric properties.[1] Upon binding to Ca²⁺, the molecule undergoes a conformational change that shifts its fluorescence excitation maximum from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound).[5] The fluorescence emission peak, however, remains constant at around 510 nm.

By alternately exciting the dye-loaded cells at 340 nm and 380 nm and measuring the intensity of the 510 nm emission at each wavelength, a ratio (F340/F380) can be calculated. This ratio is directly proportional to the [Ca²⁺]i and offers several critical advantages over single-wavelength indicators:

-

Independence from Dye Concentration: The ratio is independent of the absolute concentration of the indicator within the cell.

-

Correction for Cell Path Length: It inherently corrects for variations in cell thickness.

-

Minimization of Photobleaching Effects: The ratio method significantly reduces artifacts caused by photobleaching, as both wavelengths are typically affected proportionally.[4]

The Fura-PE3 Advantage: Superior Cytosolic Retention

The primary limitation of Fura-2 is its susceptibility to leakage from the cell and compartmentalization into organelles like mitochondria and the endoplasmic reticulum.[6][7] This sequestration not only depletes the cytosolic indicator pool, leading to signal decay, but can also report on non-cytosolic Ca²⁺ dynamics, thereby confounding the measurement of interest.

Fura-PE3 was engineered as a compartmentalization-resistant and leak-resistant derivative.[2][3] Its modified structure, which results in a higher molecular weight (1258.10 g/mol for the AM ester), hinders its transport out of the cell and its uptake into organelles.[4][8] This results in a more stable and truly cytosolic signal, which is critical for long-term experiments and for accurately studying signaling events that occur over extended periods.

Quantitative Data Summary

For accurate experimental design, the spectral and chemical properties of Fura-PE3 must be understood. As a derivative, its properties are nearly identical to the well-characterized Fura-2.

| Property | Value | Notes |

| Excitation Maximum (Ca²⁺-bound) | ~335-340 nm | The peak wavelength for excitation when the indicator is saturated with calcium.[5] |

| Excitation Maximum (Ca²⁺-free) | ~363-380 nm | The peak wavelength for excitation in the absence of calcium. The isosbestic point (where excitation is Ca²⁺-independent) is ~360 nm. |

| Emission Maximum | ~505-512 nm | The emission wavelength is largely unchanged by calcium binding.[9] |

| Dissociation Constant (Kd) | ~145 nM (in vitro) | The Ca²⁺ concentration at which 50% of the indicator is bound. This value can be influenced by the intracellular environment. |

| Molecular Formula (AM Ester) | C₅₅H₆₃N₅O₂₉ | [4][8] |

| Molecular Weight (AM Ester) | 1258.10 g/mol | [4][8] |

Mechanism of Action & Experimental Workflow

The successful application of this compound hinges on a clear understanding of its journey from a stock solution to an active intracellular Ca²⁺ sensor.

Visualizing the Mechanism

The following diagram illustrates the key steps: passive entry, intracellular activation, and ratiometric detection of Ca²⁺ binding.

Detailed Experimental Protocol

This protocol provides a robust starting point for loading adherent cells. Causality-driven insight: Each step is critical for ensuring the dye is loaded efficiently into the correct compartment (the cytosol) and is fully active for measurement.

1. Reagent Preparation:

-

This compound Stock Solution (1-5 mM): Dissolve this compound powder in high-quality, anhydrous DMSO. Aliquot into single-use volumes and store desiccated at -20°C, protected from light. Rationale: The AM ester is susceptible to hydrolysis by ambient moisture, which would render it membrane-impermeant. Single-use aliquots prevent repeated freeze-thaw cycles that can degrade the compound.

-

Pluronic™ F-127 Stock Solution (20% w/v): Dissolve Pluronic™ F-127 in anhydrous DMSO. This may require gentle warming (e.g., 37°C) to fully dissolve. Store at room temperature. Rationale: Pluronic™ is a non-ionic surfactant that acts as a dispersing agent, preventing the lipophilic this compound from aggregating in aqueous buffer and facilitating its entry into cells.[10]

-

Probenecid Stock Solution (250 mM): Prepare in a suitable buffer or 1N NaOH and adjust pH if necessary. Store at 4°C. Rationale: Many cell types express organic anion transporters that actively pump the cleaved, negatively charged Fura-PE3 out of the cytosol. Probenecid is an inhibitor of these transporters, improving dye retention for longer, more stable experiments.[10]

-

Imaging Buffer (e.g., HBSS): Prepare Hanks' Balanced Salt Solution (HBSS) or another physiological saline solution buffered with HEPES to pH 7.2-7.4. Ensure it contains physiological levels of Ca²⁺ (e.g., 1-2 mM). Rationale: Maintaining physiological pH and ion concentrations is crucial for cell health and for studying Ca²⁺ dynamics under relevant conditions.

2. Cell Loading Procedure:

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for microscopy 24-48 hours prior to the experiment. Aim for 70-90% confluency on the day of the assay.

-

Prepare Loading Buffer (Final Concentrations: 1-5 µM this compound, 0.02-0.04% Pluronic™, 1-2.5 mM Probenecid):

-

For each mL of imaging buffer, first add the required volume of Probenecid stock.

-

In a separate microfuge tube, mix equal volumes of the this compound stock and the 20% Pluronic™ F-127 stock (e.g., 1 µL of each). Vortex briefly.

-

Add this Fura/Pluronic mixture to the imaging buffer containing Probenecid and vortex immediately for 30-60 seconds to ensure complete dispersion.

-

-

Dye Loading:

-

Aspirate the culture medium from the cells.

-

Wash the cells once gently with pre-warmed imaging buffer.

-

Add the final loading buffer to the cells.

-

Incubate for 30-60 minutes at 37°C, protected from light. Rationale: Incubation time and temperature are critical variables. 37°C facilitates both membrane traversal and enzymatic activity. The optimal time must be determined empirically for each cell type to achieve sufficient signal without causing cytotoxicity or compartmentalization.[11]

-

-

Wash and De-esterification:

-

Remove the loading solution.

-

Wash the cells gently two to three times with pre-warmed imaging buffer (containing Probenecid if used for loading).

-

Add fresh imaging buffer (with Probenecid) and incubate for an additional 30 minutes at room temperature or 37°C. Rationale: This crucial de-esterification step ensures that all intracellular this compound is cleaved to its active, Ca²⁺-sensitive form. Incomplete de-esterification is a common cause of weak or unresponsive signals.[5]

-

3. Calcium Measurement and Data Analysis:

-

Imaging: Mount the dish on a fluorescence microscope equipped with filters for 340nm and 380nm excitation and a ~510nm emission filter. Acquire images by alternating between the two excitation wavelengths.

-

Data Quantification (Grynkiewicz Equation): The ratio of fluorescence intensities (R = F340/F380) can be converted to an absolute [Ca²⁺]i using the Grynkiewicz equation:[3][12] [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

-

Kd: The dissociation constant of the indicator (~145 nM).

-

R: The experimentally measured 340/380 ratio.

-

Rmin: The ratio in the absence of Ca²⁺ (determined using a Ca²⁺ chelator like EGTA).

-

Rmax: The ratio at Ca²⁺ saturation (determined using a Ca²⁺ ionophore like ionomycin).

-

Sf2/Sb2: The ratio of fluorescence intensities at 380 nm under Ca²⁺-free and Ca²⁺-saturating conditions.[3]

-

Workflow Visualization

Applications in Cell Biology and Drug Discovery

The precision and stability of Fura-PE3 make it an invaluable tool for a wide range of applications where accurate cytosolic Ca²⁺ measurements are critical.

Studying G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are the largest family of cell surface receptors and a major target class for drug development.[13] Many GPCRs, particularly those coupled to Gαq proteins, signal by activating Phospholipase C (PLC), which generates inositol trisphosphate (IP₃).[14] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.

This compound is ideally suited for:

-

High-Throughput Screening (HTS): Screening compound libraries to identify agonists, antagonists, or allosteric modulators of GPCRs by measuring the resulting Ca²⁺ flux.

-

Mechanism of Action Studies: Characterizing the signaling pathways of novel ligands and understanding receptor desensitization and trafficking. The superior retention of Fura-PE3 allows for monitoring both the initial transient Ca²⁺ peak and subsequent sustained signaling phases or oscillations.

Other Key Applications

-

Neuroscience: Monitoring synaptic activity, neurotransmitter release, and excitotoxicity in cultured neurons, where Ca²⁺ dynamics are central to function and pathology.

-

Cardiomyocyte Research: Studying excitation-contraction coupling and arrhythmias by measuring Ca²⁺ transients in beating heart cells.

-

Immunology: Investigating T-cell activation and signaling cascades that are initiated by a rise in intracellular Ca²⁺.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues and provides a logical framework for resolving them.

| Issue | Potential Cause | Recommended Solution |

| Low Fluorescence Signal | 1. Incomplete AM ester hydrolysis.2. Insufficient dye concentration or loading time.3. Active dye extrusion by transporters. | 1. Ensure the 30-minute de-esterification step is performed.[5]2. Empirically optimize loading concentration (1-10 µM) and time (30-90 min) for your cell type.[8]3. Include probenecid (1-2.5 mM) in all buffers. |